(1-(Phenylsulfonyl)-1H-indazol-4-yl)methanol
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Overview
Description
(1-(Phenylsulfonyl)-1H-indazol-4-yl)methanol is an organic compound that features a phenylsulfonyl group attached to an indazole ring, with a methanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine (Ph₃P) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-(Phenylsulfonyl)-1H-indazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (1-(Phenylsulfonyl)-1H-indazol-4-yl)aldehyde or (1-(Phenylsulfonyl)-1H-indazol-4-yl)carboxylic acid .
Scientific Research Applications
(1-(Phenylsulfonyl)-1H-indazol-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-(Phenylsulfonyl)-1H-indazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The indazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)pyrrole: Similar structure with a pyrrole ring instead of an indazole ring.
Indole derivatives: Compounds with an indole ring that undergo similar electrophilic substitution reactions.
Phenols and alcohols: Compounds with hydroxyl groups that exhibit similar chemical properties.
Uniqueness
(1-(Phenylsulfonyl)-1H-indazol-4-yl)methanol is unique due to the combination of the phenylsulfonyl group and the indazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
Properties
Molecular Formula |
C14H12N2O3S |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)indazol-4-yl]methanol |
InChI |
InChI=1S/C14H12N2O3S/c17-10-11-5-4-8-14-13(11)9-15-16(14)20(18,19)12-6-2-1-3-7-12/h1-9,17H,10H2 |
InChI Key |
RRMAQYQUCKMZQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC(=C3C=N2)CO |
Origin of Product |
United States |
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